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Compound of Interest

Compound Name: 16:0 EPC chloride

Cat. No.: B15594254

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: 16:0 EPC Chloride

16:0 EPC Chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine
(chloride salt), is a saturated cationic lipid that has garnered significant interest in the fields of
gene therapy and drug delivery. Its structure features a glycerol backbone with two palmitic
acid (16:0) chains, a phosphocholine headgroup, and an ethyl group attached to the
phosphate, conferring a permanent positive charge. This cationic nature is central to its primary
function as a transfection agent for DNA and RNA, and as a component in vaccine adjuvants to
enhance drug delivery.[1][2] Marketed for research purposes, it is noted for its low toxicity and
biodegradability.[3]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of 16:0 EPC Chloride
is presented in the table below. This data is essential for formulation development, biophysical
characterization, and experimental design.
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Property Value Reference

1,2-dipalmitoyl-sn-glycero-3-

Chemical Name ethylphosphocholine, chloride --INVALID-LINK--
salt
Synonyms 16:0 EPC (Cl Salt), DPEPC [2][4]
CAS Number 328250-18-6 [2][5]
Molecular Formula C42H85CINO8P [51[6]
Molecular Weight 798.55 g/mol [5][6]
Appearance Powder [5]
Purity >99% (TLC) [5]
Solubility Soluble in chloroform and )
ethanol.
Storage Store at -20°C [2][5]
Shelf Life 1 Year [5]

Biophysical Characterization

The biophysical properties of 16:0 EPC Chloride are crucial for understanding its behavior in
aqueous environments and its interaction with biological membranes. The following data is
primarily derived from studies on closely related P-O-ethyl phosphatidylcholines.

Thermal Properties: Differential Scanning Calorimetry
(DSC)

Differential Scanning Calorimetry (DSC) is employed to study the thermotropic phase behavior
of lipid bilayers. For saturated P-O-ethyl phosphatidylcholines like 16:0 EPC Chloride, DSC
thermograms reveal a gel-to-liquid crystalline phase transition. This transition is characterized
by a main transition temperature (Tm) and an associated enthalpy change (AH).
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o Main Transition o
Lipid Enthalpy of Transition (AH)
Temperature (Tm)

1,2-dipalmitoyl-sn-glycero-3-
_ ~45 °C ~10 kcal/mol
ethylphosphocholine

Note: The exact values can vary slightly depending on the experimental conditions such as
hydration level and buffer composition.

Structural Analysis: X-Ray Diffraction

X-ray diffraction provides information about the organization and packing of lipid molecules in a
bilayer. For fully hydrated multibilayers of saturated P-O-ethyl phosphatidylcholines, X-ray
diffraction patterns typically show a series of sharp, equally spaced reflections at low angles,
indicative of a well-ordered lamellar structure. At wide angles, a sharp reflection is observed,
which is characteristic of the tight packing of the hydrocarbon chains in the gel phase.

Molecular Vibrations: Fourier-Transform Infrared
Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool to probe the molecular structure and dynamics of lipids.
The infrared spectrum of ethylphosphocholine lipids reveals characteristic vibrational bands
corresponding to different functional groups. Key bands include:

e C-H stretching vibrations of the acyl chains (~2850-2960 cm~1), which are sensitive to the
conformational order of the hydrocarbon chains.

e C=0 stretching vibration of the ester carbonyl groups (~1735 cm~1), which provides
information about the hydration and hydrogen bonding at the glycerol backbone level.

o POz~ antisymmetric stretching vibration of the phosphate group (~1250 cm~1), which is a
sensitive indicator of the hydration state of the headgroup.

Experimental Protocols
Preparation of Cationic Liposomes for Transfection
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This protocol provides a general method for the preparation of small unilamellar vesicles

(SUVs) composed of 16:0 EPC Chloride, often in combination with a neutral helper lipid like

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), for use in transfection experiments.

Materials:

16:0 EPC Chloride

DOPE (or other suitable helper lipid)

Chloroform

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
Glass vials with Teflon-lined caps

Glass syringe

Nitrogen or Argon gas source

Vacuum pump

Bath sonicator or probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Hydration:

o Dissolve the desired amounts of 16:0 EPC Chloride and DOPE (a common molar ratio is
1:1) in chloroform in a round-bottom flask.

o Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid
film on the bottom of the flask.

o Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
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o Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing vigorously.
This will form multilamellar vesicles (MLVS).

e Liposome Sizing:

o To produce SUVs of a defined size, subject the MLV suspension to sonication (either bath
or probe sonication) until the solution becomes clear.

o Alternatively, for a more uniform size distribution, use an extruder. Pass the MLV
suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm)
multiple times (typically 10-20 passes).

o Sterilization:

o If required, the final liposome suspension can be sterilized by passing it through a 0.22 um
syringe filter.

In Vitro Transfection of Mammalian Cells

This protocol outlines a general procedure for transfecting mammalian cells with plasmid DNA
using pre-formed cationic liposomes.

Materials:

Cationic liposome suspension (prepared as in Protocol 3.1)
e Plasmid DNA of interest

o Mammalian cell line of choice (e.g., HEK293, HelLa)

o Complete cell culture medium

e Serum-free cell culture medium (e.g., Opti-MEM)

o Multi-well cell culture plates

Procedure:

o Cell Seeding:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The day before transfection, seed the cells in a multi-well plate at a density that will result
in 70-90% confluency on the day of transfection.

o Formation of Lipoplexes (Lipid-DNA Complexes):

[¢]

In a sterile tube, dilute the required amount of plasmid DNA in serum-free medium.

o In a separate sterile tube, dilute the cationic liposome suspension in serum-free medium.
The optimal lipid-to-DNA ratio needs to be determined empirically but often ranges from
2:1t0 10:1 (w/w).

o Add the diluted DNA solution to the diluted liposome suspension and mix gently by
pipetting.

o Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of
lipoplexes.

e Transfection:

Remove the culture medium from the cells and wash once with serum-free medium.

[e]

o

Add the lipoplex-containing medium to the cells.

[¢]

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a COz incubator.

[e]

After the incubation period, remove the transfection medium and replace it with fresh,
complete culture medium.

o Assay for Gene Expression:
o Incubate the cells for 24-72 hours post-transfection.

o Assess gene expression using an appropriate method (e.g., fluorescence microscopy for
fluorescent reporter genes, luciferase assay, or Western blotting).

Mechanism of Action and Cellular Interactions
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The primary mechanism of action for 16:0 EPC Chloride in transfection is driven by the
electrostatic interaction between the positively charged liposomes and the negatively charged
phosphate backbone of nucleic acids. This interaction leads to the condensation of the nucleic
acid into a compact structure, forming a "lipoplex."

Cellular Uptake and Intracellular Fate

The positively charged surface of the lipoplex facilitates its interaction with the negatively
charged cell surface, promoting cellular uptake. The primary pathway for the internalization of
cationic lipoplexes is endocytosis.[7] Once inside the cell, the lipoplex is enclosed within an
endosome. For successful transfection to occur, the nucleic acid must escape the endosome
before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge”
effect is a widely accepted hypothesis for endosomal escape, where the cationic lipid becomes
protonated in the acidic environment of the endosome, leading to an influx of chloride ions,
osmotic swelling, and eventual rupture of the endosomal membrane.
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Signaling Pathways

While primarily utilized as a delivery vehicle, cationic lipids are not biologically inert and can
activate intracellular signaling pathways.[8][9] Studies have shown that cationic lipids can
induce pro-inflammatory and pro-apoptotic responses.[8][9] The activation of these pathways is
thought to be a response to the high density of positive charges at the cell surface, which can
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be interpreted as a "danger signal."[9] Some cationic lipids have been shown to activate Toll-
like receptor 2 (TLR2) and the NLRP3 inflammasome, leading to the production of inflammatory
cytokines.[10] The specific signaling pathways activated by 16:0 EPC Chloride have not been
extensively characterized, but it is plausible that it may engage similar innate immune signaling
cascades.
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Quantitative Data
Transfection Efficiency

The transfection efficiency of cationic lipids is highly dependent on several factors, including the
cell type, the lipid-to-DNA ratio, the presence of a helper lipid, and the overall formulation.
While specific quantitative data for 16:0 EPC Chloride is limited in the public domain, studies
on similar cationic lipids provide a framework for expected performance. For instance, the
transfection efficiency of cationic liposomes is often compared to commercially available
reagents like Lipofectamine. The efficiency can vary from a small percentage of transfected
cells to over 80% in easily transfectable cell lines like HEK293.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration for their use in therapeutic
applications. The positive charge of these lipids can lead to membrane disruption and induce
apoptosis. The cytotoxicity is typically assessed using assays such as MTT or LDH release,
and the results are often reported as the IC50 value (the concentration at which 50% of cell
viability is lost). The IC50 values for cationic lipids can range from the low micromolar to the
millimolar range, depending on the lipid structure and the cell line being tested. Generally, lipids
with biodegradable linkages, such as the ester bonds in 16:0 EPC Chloride, tend to exhibit
lower cytotoxicity compared to those with more stable ether linkages.

Cell Line Assay IC50 (pg/mL) Reference
NCI-H460 CCK-8 >100 [11]
MDBK - >100 [12]

Note: The provided data is for illustrative purposes and may not be specific to 16:0 EPC
Chiloride. It is crucial to perform dose-response studies for each specific application and cell
line.

Conclusion

16:0 EPC Chiloride is a valuable tool for researchers in the fields of gene delivery and vaccine
development. Its well-defined chemical structure and cationic nature make it an effective agent
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for complexing with nucleic acids and facilitating their entry into cells. While detailed
guantitative data on its transfection efficiency and cytotoxicity in various systems is still
emerging, the information available on similar cationic lipids provides a strong foundation for its
application. Further research into the specific intracellular signaling pathways activated by 16:0
EPC Chloride will be crucial for optimizing its use and ensuring its safety in future therapeutic
applications. The experimental protocols provided in this guide offer a starting point for the
formulation and application of this promising cationic lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 16:0 EPC Chloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594254#what-is-16-0-epc-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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